molecular formula C22H25FN2O3 B5430205 4-benzyl-3-ethyl-1-(3-fluoro-2-methoxybenzoyl)-1,4-diazepan-5-one

4-benzyl-3-ethyl-1-(3-fluoro-2-methoxybenzoyl)-1,4-diazepan-5-one

Cat. No. B5430205
M. Wt: 384.4 g/mol
InChI Key: XDRIQUUBQKMRQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-benzyl-3-ethyl-1-(3-fluoro-2-methoxybenzoyl)-1,4-diazepan-5-one, also known as Ro 15-4513, is a benzodiazepine derivative that has been widely used in scientific research. It was first synthesized in the 1980s as a tool for investigating the pharmacology of benzodiazepine receptors.

Mechanism of Action

4-benzyl-3-ethyl-1-(3-fluoro-2-methoxybenzoyl)-1,4-diazepan-5-one 15-4513 acts as a competitive antagonist at the benzodiazepine site on the GABA-A receptor. This means that it binds to the same site as benzodiazepines, but does not activate the receptor. By blocking the effects of benzodiazepines, this compound 15-4513 can reveal the underlying activity of the GABA-A receptor in the absence of benzodiazepine modulation.
Biochemical and physiological effects:
This compound 15-4513 has been shown to have a number of biochemical and physiological effects in various experimental systems. For example, it can block the sedative and anticonvulsant effects of benzodiazepines, as well as the anxiolytic effects of ethanol. It can also enhance the activity of GABA on the GABA-A receptor, suggesting that it may have some partial agonist activity.

Advantages and Limitations for Lab Experiments

One advantage of 4-benzyl-3-ethyl-1-(3-fluoro-2-methoxybenzoyl)-1,4-diazepan-5-one 15-4513 is that it is a selective antagonist of the benzodiazepine site on the GABA-A receptor, which allows researchers to investigate the specific role of this site in various physiological and behavioral processes. However, one limitation is that it may have some partial agonist activity, which could complicate the interpretation of results.

Future Directions

There are several future directions for research involving 4-benzyl-3-ethyl-1-(3-fluoro-2-methoxybenzoyl)-1,4-diazepan-5-one 15-4513. One area of interest is the role of the benzodiazepine site on the GABA-A receptor in addiction and withdrawal. Another area of interest is the potential therapeutic applications of benzodiazepine receptor antagonists, such as this compound 15-4513, for the treatment of anxiety and other psychiatric disorders. Finally, there is ongoing research into the development of new benzodiazepine receptor ligands with improved selectivity and efficacy.

Synthesis Methods

The synthesis of 4-benzyl-3-ethyl-1-(3-fluoro-2-methoxybenzoyl)-1,4-diazepan-5-one 15-4513 involves several steps, starting with the reaction of 3-fluoro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-benzyl-3-ethyl-1,4-diazepin-5-one in the presence of a base to yield this compound 15-4513.

Scientific Research Applications

4-benzyl-3-ethyl-1-(3-fluoro-2-methoxybenzoyl)-1,4-diazepan-5-one 15-4513 has been used extensively in scientific research to study the pharmacology of benzodiazepine receptors. It is a selective antagonist of the benzodiazepine site on the GABA-A receptor, which is the primary target for benzodiazepine drugs. By blocking the effects of benzodiazepines, this compound 15-4513 allows researchers to investigate the role of these receptors in various physiological and behavioral processes.

properties

IUPAC Name

4-benzyl-3-ethyl-1-(3-fluoro-2-methoxybenzoyl)-1,4-diazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O3/c1-3-17-15-24(22(27)18-10-7-11-19(23)21(18)28-2)13-12-20(26)25(17)14-16-8-5-4-6-9-16/h4-11,17H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRIQUUBQKMRQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)C3=C(C(=CC=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.